Caprolactone acrylate

Overview

Description

Caprolactone acrylate is a versatile chemical compound that combines the properties of caprolactone and acrylate. It is widely used in the production of high-performance polymers, coatings, adhesives, and biomedical materials. The compound is known for its excellent mechanical properties, biodegradability, and compatibility with other materials, making it a valuable component in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Caprolactone acrylate is typically synthesized through the ring-opening polymerization of ε-caprolactone followed by acrylation. The process involves the following steps:

Ring-Opening Polymerization: ε-Caprolactone is polymerized using an initiator such as stannous octoate or other catalysts.

Acrylation: The resulting polycaprolactone is then reacted with acryloyl chloride or acrylic acid in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Chemical Reactions of Caprolactone Acrylate: A Comprehensive Analysis

This compound, a derivative of ε-caprolactone and acrylic acid, is a versatile compound utilized in coatings, adhesives, and UV-curable systems. This article examines its synthesis, crosslinking, and photopolymerization reactions, supported by experimental data and safety considerations.

Crosslinking Reactions

Mechanism :

The hydroxyl groups in this compound react with:

- Melamine-formaldehyde resins : Enhances chemical resistance and flexibility .

- Isocyanates : Forms thermally stable urethane-acrylate networks .

Key Properties of Crosslinked Films :

| Property | Value (vs. HEMA-based systems) |

|---|---|

| Elongation at Break | 61–77% (vs. 35%) |

| Solvent Resistance | Improved |

| Weatherability | Enhanced |

Photopolymerization

Reaction Mechanism :

- Initiation : Camphorquinone (1% w/w) and dimethylaminoethyl methacrylate (2% w/w) under 470 nm blue light .

- Propagation : Acrylate groups form cross-linked networks with >80% double bond conversion .

Key Performance Metrics :

| Prepolymer | Compressive Modulus (MPa) |

|---|---|

| PCL530DA | 12.3 ± 1.5 |

| Glycerol-3CL-TA | 34.8 ± 2.2 |

Research Trends

Biomedical Applications :

- Tissue engineering : Photo-crosslinkable networks for bone/nerve regeneration .

- 3D Printing : Low-viscosity urethane acrylates for high-resolution printing .

Material Optimization :

Scientific Research Applications

Caprolactone acrylate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of advanced polymers with tailored properties for specific applications.

Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.

Industry: Applied in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of caprolactone acrylate primarily involves its ability to undergo polymerization and form crosslinked networks. The acrylate groups participate in free-radical polymerization, leading to the formation of a three-dimensional polymer matrix. This matrix provides mechanical strength, flexibility, and chemical resistance. In biomedical applications, the biodegradability of the polycaprolactone component allows for controlled degradation and release of therapeutic agents .

Comparison with Similar Compounds

Polycaprolactone: A biodegradable polyester with similar mechanical properties but lacks the acrylate functionality.

Polylactic Acid: Another biodegradable polymer used in similar applications but with different degradation rates and mechanical properties.

Polyethylene Glycol: A biocompatible polymer often used in drug delivery but with different chemical properties and applications.

Uniqueness of Caprolactone Acrylate: this compound stands out due to its combination of biodegradability, mechanical strength, and the ability to form crosslinked networks. This makes it particularly valuable in applications requiring both durability and controlled degradation, such as biomedical implants and high-performance coatings .

Biological Activity

Caprolactone acrylate is a versatile compound widely used in various applications, particularly in the fields of polymer science and biomedical engineering. This article explores its biological activity, focusing on synthesis, degradation, biocompatibility, and potential applications in tissue engineering and drug delivery.

Synthesis and Characterization

This compound can be synthesized through several methods, including ring-opening polymerization. A notable approach involves modifying hydroxyalkyl acrylates with ε-caprolactone to produce polycaprolactone-modified acrylates. This process enhances the reactivity of the resulting polymer while maintaining desirable properties such as flexibility and biodegradability .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Viscosity at Room Temperature | 176.8 cps |

| Degree of Conversion | >80% after 1 min curing |

| Compressive Modulus | Ranges from 32.1 to 80.9 MPa |

| Compressive Strength | Ranges from 3.0 to 8.3 MPa |

Biodegradability

This compound exhibits significant biodegradability, making it suitable for applications in biodegradable materials. Studies have shown that polymers based on caprolactone can undergo hydrolytic degradation, which is critical for their use in temporary implants or drug delivery systems . The degradation products are generally non-toxic and can be metabolized by the body.

Biocompatibility

Research indicates that this compound is biocompatible, which is essential for its application in medical devices and tissue engineering. In vitro studies have demonstrated that cells exhibit good adhesion and proliferation on surfaces modified with this compound-based polymers . Furthermore, these materials have shown minimal inflammatory response when implanted in vivo.

Case Studies

- Tissue Engineering Applications : A study investigated the use of this compound in creating scaffolds for cartilage tissue engineering. The results indicated that the scaffolds supported chondrocyte growth and maintained mechanical integrity over time, demonstrating potential for cartilage repair .

- Drug Delivery Systems : this compound has been utilized in developing drug delivery systems that release therapeutic agents in a controlled manner. Research showed that these systems could effectively deliver anti-inflammatory drugs while minimizing side effects associated with conventional delivery methods .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Fungal Degradation : A unique hybrid acrylic pressure-sensitive adhesive incorporating caprolactone showed promising results in terms of fungal degradation, suggesting potential for environmentally friendly applications .

- Inflammatory Mediators : In vivo studies indicated that caprolactone-based materials induced lower levels of inflammatory cytokines compared to traditional materials, reinforcing their biocompatibility .

Properties

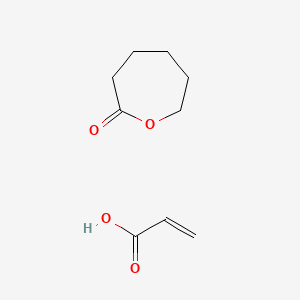

IUPAC Name |

oxepan-2-one;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2.C3H4O2/c7-6-4-2-1-3-5-8-6;1-2-3(4)5/h1-5H2;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFODFPMOHAYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.C1CCC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88651-86-9, 210543-78-5 | |

| Record name | 2-Oxepanone, homopolymer, 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88651-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, polymer with 2-oxepanone, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210543-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110489-05-9 | |

| Record name | 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.